1-(3,5-dimethylpiperidin-1-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one
Description
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Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-15-11-16(2)13-26(12-15)21(28)14-29-23-25-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27(22)23/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKOLDNYBMZSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a piperidine ring and a tricyclic system that incorporates nitrogen atoms in its framework. The presence of the sulfanyl group further enhances its chemical reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anticancer Properties
Studies have shown that compounds with similar structures can inhibit key pathways involved in cancer cell proliferation. Specifically, the inhibition of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways has been observed in related compounds. These pathways are crucial for cell growth and survival in many cancers.
2. Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties. Compounds containing piperidine moieties are often evaluated for their ability to combat bacterial infections.
3. Neuroprotective Effects
The dimethylpiperidine component is linked to neuroprotective activities in several studies. It has been suggested that such compounds might help in mitigating neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : By targeting mTOR and PI3K pathways, the compound may disrupt cancer cell metabolism.
- Interaction with Cellular Membranes : The sulfanyl group may enhance membrane permeability or alter membrane dynamics, facilitating antimicrobial activity.
- Antioxidant Properties : The structural components may contribute to scavenging reactive oxygen species (ROS), thus providing neuroprotective effects.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with piperidine and heterocyclic structures often exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been synthesized and evaluated for their antibacterial and antifungal activities. Studies indicate that certain piperidine derivatives demonstrate promising results against various microbial strains, suggesting that the compound may also possess similar properties due to its structural components .
Cancer Therapy
The inhibition of key signaling pathways such as PI3K/Akt has been recognized as a viable strategy for cancer therapy. Compounds that mimic the structure of known inhibitors can potentially act as effective anticancer agents. The tricyclic structure of this compound may allow it to interact with protein targets involved in cell proliferation and survival . In vitro studies on structurally related compounds have shown promising antitumor efficacy in various cancer models.
Neurological Applications
Given the presence of the piperidine group, there is potential for this compound to interact with neurotransmitter receptors or transporters. Compounds with similar structures have been investigated for their effects on neurological disorders, including anxiety and depression. The modulation of neurotransmitter systems could be a significant area for further exploration .
Docking Studies
Molecular docking studies can provide insights into the binding affinity of this compound to specific biological targets. Such studies are crucial for understanding how modifications in chemical structure can enhance or diminish biological activity. Preliminary docking studies on related compounds suggest that hydrophobic interactions play a vital role in ligand-receptor interactions .
- Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and evaluated for their antimicrobial activity using standard methods such as serial dilution techniques. Results indicated that several compounds exhibited significant antibacterial activity compared to reference drugs .
- Cancer Research : Studies involving structurally related compounds targeting the PI3K/Akt pathway demonstrated effective inhibition of tumor growth in xenograft models. The structure-activity relationship analysis revealed critical interactions necessary for efficacy .
- Neuropharmacology : Investigations into the effects of piperidine derivatives on neurotransmitter systems showed potential anxiolytic properties in animal models, suggesting avenues for treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
